

Physicochemical properties of Methylbenzethonium chloride for research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylbenzethonium chloride*

Cat. No.: *B1234915*

[Get Quote](#)

Methylbenzethonium Chloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenzethonium chloride is a synthetic quaternary ammonium salt. It belongs to a class of compounds known as cationic surfactants, which are characterized by a positively charged nitrogen atom. This structure imparts potent antimicrobial and surfactant properties.

Chemically, it is known as N,N-Dimethyl-N-(2-[2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy]ethyl)benzylammonium chloride.^{[1][2]} Due to its broad-spectrum efficacy against bacteria, fungi, and viruses, it is utilized as a topical antiseptic and disinfectant.^{[1][3][4]} In the research sphere, its applications are expanding, with studies exploring its potential in anti-leishmanial therapy, as a selective agent against undifferentiated cells, and in cancer research.^{[1][5][6]} This guide provides an in-depth overview of its physicochemical properties, mechanism of action, and key experimental protocols for its application in a research setting.

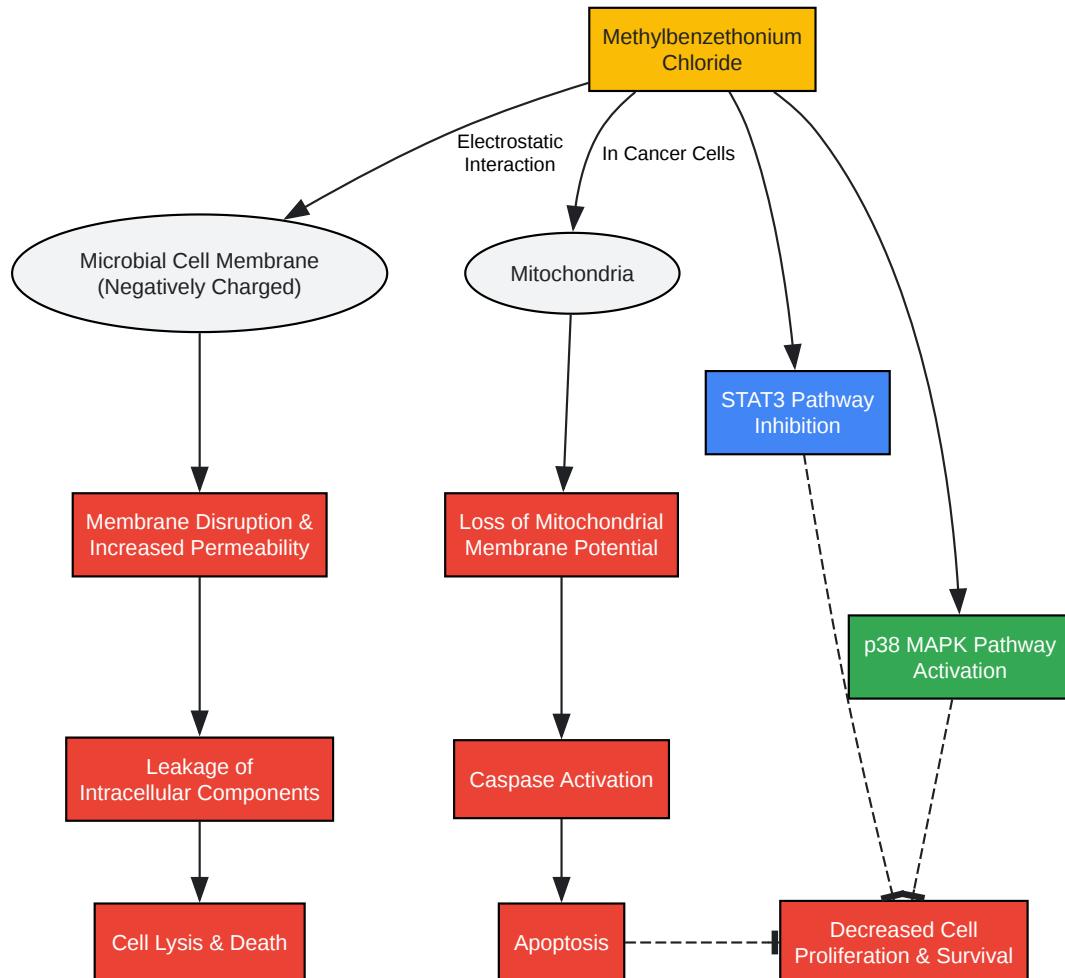
Physicochemical Properties of Methylbenzethonium Chloride

A comprehensive understanding of the physicochemical properties of **Methylbenzethonium chloride** is fundamental for its application in research, particularly in formulation, dosage, and interpretation of experimental results.

Property	Value
CAS Number	25155-18-4
Molecular Formula	C ₂₈ H ₄₄ ClNO ₂
Molecular Weight	462.11 g/mol
Appearance	Colorless or white crystals; odorless; bitter taste.
Melting Point	159-163 °C
Solubility	Readily soluble in water, alcohol, chloroform, and hot benzene. Insoluble in ether and carbon tetrachloride.
LogP	3.38480
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	12

Research Applications

Methylbenzethonium chloride has demonstrated a range of biological activities, making it a valuable tool in various research fields.


- **Antimicrobial Research:** As a quaternary ammonium compound, **Methylbenzethonium chloride** exhibits broad-spectrum antimicrobial activity.^{[1][4]} It is effective against a wide range of bacteria and fungi.^{[3][7]} Its primary use in this area is as a topical anti-infective agent.^[8]

- Anti-leishmanial Activity: Studies have shown that **Methylbenzethonium chloride** possesses potent in vitro activity against *Leishmania major*, the parasite responsible for cutaneous leishmaniasis.[1][5] This has led to its investigation as a potential therapeutic agent for this neglected tropical disease.[8]
- Cancer Research: Research has identified **Methylbenzethonium chloride** as a compound with selective toxicity against undifferentiated cells, such as embryonic stem cells, while having a lesser effect on differentiated cells like fibroblasts.[1] This selectivity has prompted investigations into its potential as an anticancer agent.[1][9] Studies have shown it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from lung and head and neck cancers.[9][10][11][12]
- Stem Cell Research: Due to its selective toxicity towards undifferentiated cells, it has been used in studies to identify and assess small molecules that induce stem cell death.[5][6]

Mechanism of Action

The primary mechanism of action of **Methylbenzethonium chloride** is attributed to its cationic surfactant properties.[1] As a positively charged molecule, it interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[13] This interaction disrupts the integrity of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis and death.[1][13]

In the context of its anticancer activity, the mechanism is more complex and appears to involve the induction of apoptosis.[9][10] Research suggests that it can lead to a loss of mitochondrial membrane potential, an increase in cytosolic calcium, and the activation of caspases, which are key enzymes in the apoptotic pathway.[9][10] Furthermore, some studies indicate that it can influence key signaling pathways involved in cell proliferation and survival, such as the STAT3 and p38 MAPK pathways.[11][12]

[Click to download full resolution via product page](#)

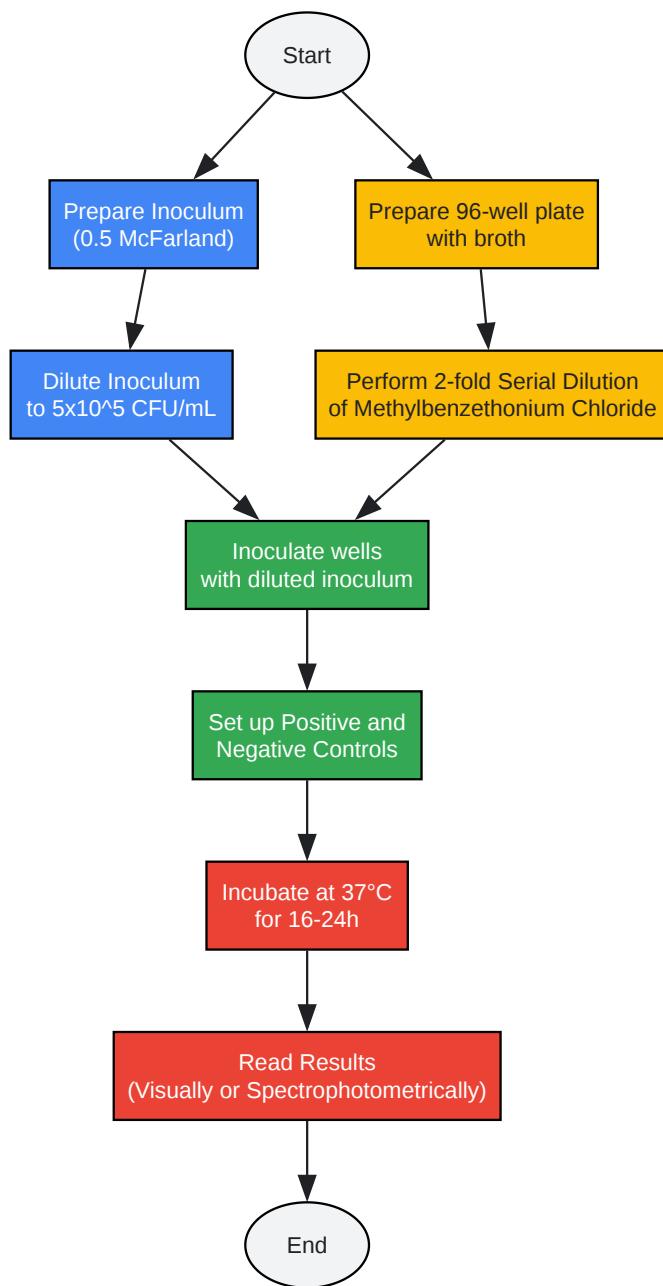
Proposed mechanism of action for **Methylbenzethonium chloride**.

Experimental Protocols

Below are detailed methodologies for key experiments involving **Methylbenzethonium chloride**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of **Methylbenzethonium chloride** that inhibits the visible growth of a microorganism.


Materials:

- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
- Bacterial or fungal culture in logarithmic growth phase
- **Methylbenzethonium chloride** stock solution (e.g., in DMSO or water)
- Sterile pipette tips and multichannel pipette
- Incubator
- Microplate reader (optional)

Procedure:

- Inoculum Preparation: Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5×10^5 CFU/mL in the test wells.
- Serial Dilution: Add 100 μ L of sterile broth to all wells of a 96-well plate. In the first column, add 200 μ L of the **Methylbenzethonium chloride** stock solution (at twice the highest desired concentration). Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 μ L from the last column.
- Inoculation: Add 100 μ L of the prepared inoculum to each well.

- Controls: Include a positive control (inoculum without **Methylbenzethonium chloride**) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
- Result Interpretation: The MIC is the lowest concentration of **Methylbenzethonium chloride** at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylbenzethonium chloride | 25155-18-4 | Benchchem [benchchem.com]
- 2. Methylbenzethonium chloride 25155-18-4 [sigmaaldrich.com]
- 3. Methylbenzethonium chloride - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mpbio.com [mpbio.com]
- 6. scbt.com [scbt.com]
- 7. CAS 25155-18-4: methylbenzethonium chloride | CymitQuimica [cymitquimica.com]
- 8. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Physicochemical properties of Methylbenzethonium chloride for research applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234915#physicochemical-properties-of-methylbenzethonium-chloride-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com